molecular formula C19H17ClN4O3S B11512566 N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

Cat. No.: B11512566
M. Wt: 416.9 g/mol
InChI Key: OUHJBHJPWDPXBE-UHFFFAOYSA-N
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Description

N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a benzamide core linked to a thioxoimidazolidinone ring and a chlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Oxidation: Benzoic acid is generated through the oxidation of a suitable precursor under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate.

    Substitution: The benzoic acid undergoes a substitution reaction with chlorine gas to produce 3,5-dichlorobenzoic acid.

    Methyl Substitution: Using a Grignard reagent, the 5-chlorine is replaced with a methyl group to yield 3-methyl-5-chlorobenzoic acid.

    Nitro Substitution: The 3-methyl-5-chlorobenzoic acid is then subjected to nitro substitution using nitric acid under the catalytic action of concentrated sulfuric acid, forming 2-nitro-3-methyl-5-chlorobenzoic acid.

    Reduction: The nitro group is reduced to an amino group through catalytic hydrogenation.

    Final Reaction: The intermediate product reacts with methylamine to form the final compound.

Chemical Reactions Analysis

N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium hydroxide or potassium cyanide.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired biological effects. For example, the compound may inhibit tyrosine kinases, which play a crucial role in cell signaling and growth .

Comparison with Similar Compounds

N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological applications.

Properties

Molecular Formula

C19H17ClN4O3S

Molecular Weight

416.9 g/mol

IUPAC Name

N-[5-[2-(3-chloroanilino)-2-oxoethyl]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C19H17ClN4O3S/c1-23-18(27)15(11-16(25)21-14-9-5-8-13(20)10-14)24(19(23)28)22-17(26)12-6-3-2-4-7-12/h2-10,15H,11H2,1H3,(H,21,25)(H,22,26)

InChI Key

OUHJBHJPWDPXBE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(N(C1=S)NC(=O)C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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